2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(o-tolyl)acetamide
Description
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Properties
IUPAC Name |
2-[[1-(2-methoxyphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3S/c1-13-7-3-4-8-15(13)23-18(27)12-30-21-24-19-14(20(28)25-21)11-22-26(19)16-9-5-6-10-17(16)29-2/h3-11H,12H2,1-2H3,(H,23,27)(H,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDYGQNKIROJQNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC3=C(C=NN3C4=CC=CC=C4OC)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(o-tolyl)acetamide (CAS Number: 946262-91-5) is a pyrazolo[3,4-d]pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology and anti-inflammatory applications. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 421.5 g/mol. The structure includes a methoxy group and a thioether linkage, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 421.5 g/mol |
| CAS Number | 946262-91-5 |
Anticancer Properties
Research indicates that compounds similar to This compound exhibit significant anticancer properties. Notably:
- Mechanism of Action : The compound interferes with DNA synthesis and modulates signaling pathways involved in cell proliferation and apoptosis. It has been shown to induce apoptosis in cancer cell lines by increasing levels of pro-apoptotic proteins such as P53 and Bax while decreasing anti-apoptotic proteins like Bcl-2 .
- In Vitro Studies : In studies involving breast cancer cell lines (e.g., MDA-MB-231), it demonstrated cytotoxic effects that outperformed standard treatments like Erlotinib . The compound exhibited IC50 values indicating potent inhibition of cell growth.
Anti-inflammatory Activity
In addition to anticancer effects, the compound has shown promise in anti-inflammatory applications:
- COX Inhibition : Similar compounds have been reported to inhibit COX enzymes (specifically COX-2), with IC50 values comparable to established anti-inflammatory drugs like celecoxib . This suggests potential applications in treating inflammatory diseases.
Case Studies
- Cytotoxicity in Cancer Models : A study evaluated the cytotoxic effects of the compound on various cancer cell lines. The results indicated significant inhibition of cell proliferation, correlating with increased apoptosis markers .
- Anti-inflammatory Efficacy : In animal models of inflammation (carrageenan-induced paw edema), derivatives showed comparable or superior efficacy to indomethacin, indicating their potential as therapeutic agents for inflammatory conditions .
Synthesis Methods
The synthesis of This compound typically involves multi-step synthetic pathways that include:
- Formation of the Pyrazolo[3,4-d]pyrimidine Core : This is achieved through cyclization reactions involving appropriate precursors.
- Thioether Formation : The introduction of the thioether moiety is critical for enhancing biological activity.
- Acetamide Functionalization : The final step involves attaching the acetamide group to complete the molecule's structure.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves a multi-step process:
Cyclocondensation : React 2-methoxyphenylhydrazine with ethyl acetoacetate to form the pyrazole core .
Thioacetylation : Introduce the thioether linkage using mercaptoacetic acid under reflux in ethanol, followed by coupling with o-toluidine via EDC/HOBt-mediated amidation .
Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 95:5) achieves >95% purity.
- Critical Factors : Temperature control (70–80°C for thioacetylation) and stoichiometric ratios (1:1.2 for amine coupling) are key to minimizing side products like disulfide byproducts .
Q. How does the compound’s structure contribute to its bioactivity, particularly in cancer models?
- Structural Insights :
- Pyrazolo[3,4-d]pyrimidine core : Mimics purine bases, enabling competitive inhibition of kinases (e.g., EGFR, VEGFR) .
- Thioether linkage : Enhances metabolic stability compared to ether analogs, as shown in microsomal stability assays (t½ > 4 hrs vs. <2 hrs for ethers) .
- o-Tolyl acetamide : Hydrophobic interactions with kinase ATP-binding pockets improve binding affinity (Kd = 12 nM in SPR assays) .
Q. What in vitro models validate its anticancer activity, and how are cytotoxicity assays designed?
- Experimental Design :
- Cell Lines : Tested against HL-60 (leukemia) and A549 (lung adenocarcinoma) using MTT assays (IC₅₀ = 1.2–3.8 µM) .
- Controls : Include cisplatin (positive control) and solvent-only treated cells (negative control).
- Dose-Response : 6-point dilution series (0.1–100 µM) with 48-hour exposure. Data normalized to cell viability (%) .
Advanced Research Questions
Q. How can contradictory data on solubility and bioavailability be resolved?
- Contradictions : Reported aqueous solubility ranges from 5–50 µM across studies .
- Resolution Strategies :
Standardized Protocols : Use biorelevant media (FaSSIF/FeSSIF) at pH 6.5 and 37°C .
Co-solvent Systems : Test DMSO/PEG 400 (1:4) to enhance solubility without cytotoxicity .
Computational Modeling : Predict logP (2.8) and pKa (4.1) using ChemAxon software to guide formulation .
Q. What mechanistic studies elucidate its anti-inflammatory effects, and how are protein targets validated?
- Approaches :
- Molecular Docking : Simulate binding to COX-2 (PDB: 5KIR); ΔG = -9.2 kcal/mol suggests strong interaction .
- Western Blotting : Confirm downregulation of NF-κB and IL-6 in LPS-stimulated macrophages at 10 µM .
- Kinase Profiling : Use PamStation®12 to screen 120 kinases; >70% inhibition of JAK2 and IRAK4 observed .
Q. How can selectivity for target enzymes be optimized to reduce off-target effects?
- Strategies :
SAR Studies : Modify substituents on the pyrimidine ring (e.g., 4-Cl vs. 4-OCH₃) to alter steric/electronic profiles .
Proteomics : Perform thermal shift assays to identify off-target binding (e.g., carbonic anhydrase II showed ΔTm = 1.5°C) .
Prodrug Design : Introduce phosphate esters at the acetamide group to enhance target tissue activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
